molecular formula C11H17NO2 B3169162 Methyl 4-tert-butylpyridine-1-carboxylate CAS No. 934984-62-0

Methyl 4-tert-butylpyridine-1-carboxylate

Cat. No.: B3169162
CAS No.: 934984-62-0
M. Wt: 195.26 g/mol
InChI Key: VFVNMIFNKRQDQS-UHFFFAOYSA-N
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Description

Methyl 4-tert-butylpyridine-1-carboxylate is an organic compound with the molecular formula C11H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group at the 4-position of the pyridine ring and a methyl ester group at the 1-position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-tert-butylpyridine-1-carboxylate typically involves the esterification of 4-tert-butylpyridine-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 4-tert-butylpyridine-1-carboxylic acid.

    Reduction: 4-tert-butylpyridine-1-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-tert-butylpyridine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-tert-butylpyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the ester functionality play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby influencing various physiological processes.

Comparison with Similar Compounds

  • Methyl 4-tert-butylbenzoate
  • Methyl 4-tert-butylphenylacetate
  • Methyl 4-tert-butylcinnamate

Comparison: Methyl 4-tert-butylpyridine-1-carboxylate is unique due to the presence of the pyridine ring, which imparts basicity and allows for specific interactions with biological targets. In contrast, similar compounds with benzene or phenyl rings may have different reactivity and binding properties. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 4-tert-butyl-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)9-5-7-12(8-6-9)10(13)14-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVNMIFNKRQDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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